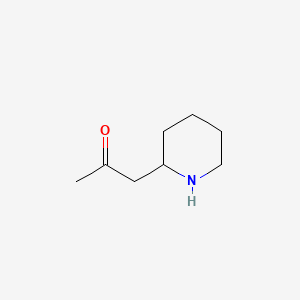
3-Bromoxanthen-9-one
Übersicht
Beschreibung
3-Bromoxanthen-9-one is a compound that falls under the category of xanthones. Xanthones are yellow-colored and oxygen-containing heterocycles . The dibenzo-γ-pyrone framework of the parent xanthone corresponds to the molecular formula of C13H8O2 .
Synthesis Analysis
The synthesis of xanthones like this compound has been a subject of extensive research. Various synthetic strategies have been developed, including the classical and the modified Grover, Shah, and Shah reaction; the use of ytterbium, palladium, ruthenium, copper catalysis; the use of chromen-4-ones as building blocks; the use of the Friedel–Crafts reaction; Ullmann-ether coupling; metal-free oxidative coupling; intermolecular and intramolecular couplings .Molecular Structure Analysis
The molecular structure of this compound can be determined using various techniques such as X-ray crystallography , which is a powerful technique to determine the three-dimensional molecular structure of small molecule compounds and biological macromolecules at atomic resolution.Chemical Reactions Analysis
The chemical reactions involving this compound can be analyzed using various electroanalytical tools . These tools can be used to investigate redox-active intermediates: from voltammetry to in situ spectroelectrochemistry and scanning electrochemical microscopy .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be analyzed using various techniques . These properties are naturally different for every material or combination of materials, and relate primarily to the variable properties on the chemical level (molecular structure, functional groups, and degradation) .Wissenschaftliche Forschungsanwendungen
Photophysical and Photochemical Behaviors
The photophysical and photochemical behaviors of thioxanthen-9-one derivatives in various solvents have been extensively studied. These investigations shed light on the unique absorption characteristics and the influence of solvent polarity on the triplet state of these compounds. Such studies are crucial for understanding the photophysical properties of 3-Bromoxanthen-9-one derivatives and their potential applications in photochemistry and photophysics. For instance, the research conducted by Chen et al. (2021) explored the solvent dependence of photophysical and photochemical behaviors of thioxanthen-9-one, highlighting the impact of solvent polarity on its triplet state and electron transfer processes Chen, L., Wang, L., Zheng, M., & Wang, L. (2021).
Synthesis and Derivatives
Research has also focused on the synthesis of various derivatives of thioxanthen-9-one, including this compound, to explore their potential applications in medicinal chemistry and material science. The synthesis techniques and the resulting compounds could provide insights into new chemical entities with unique properties and applications. For example, Javaheri et al. (2016) described the synthesis of 1-fluoro-4-methyl-9H-thioxanthen-9-one and its amine derivatives, showcasing the importance of these compounds in medicinal chemistry and chemical synthesis Javaheri, M., Shirvani, G., Amini, M., Saemian, N., & Saadatjoo, N. (2016).
Molecular Structure and Spectral Analysis
The study of molecular structures, vibrational spectral analysis, and theoretical investigations provides a deeper understanding of the electronic and structural properties of thioxanthen-9-one derivatives. These studies are essential for the development of new materials and the exploration of their potential applications in various fields of science and technology. Mary et al. (2014) conducted a comprehensive study on the molecular structure, vibrational spectral analysis, and HOMO-LUMO of 9-[3-(Dimethylamino)propyl]-2-trifluoro-methyl-9H-thioxanthen-9-ol, offering valuable insights into the properties of these compounds Mary, Y., Panicker, C. Y., Yamuna, T., Siddegowda, M. S., Yathirajan, H., Al‐Saadi, A., & Van Alsenoy, C. (2014).
Antioxidant Studies and Biological Implications
Research into the biological implications and antioxidant properties of xanthene derivatives, including those related to this compound, highlights their potential in medicinal chemistry and pharmacology. The synthesis and evaluation of these compounds for their biological activities can lead to the development of new therapeutic agents. Iniyavan et al. (2015) explored the synthesis and antioxidant activities of novel bi-, tri-, and tetrapodal 9-aryl-1,8-dioxo-octahydroxanthenes, demonstrating the potential of these compounds in pharmaceutical research Iniyavan, P., Sarveswari, S., & Vijayakumar, V. (2015).
Wirkmechanismus
Target of Action
Xanthones, the class of compounds to which 3-bromo-9h-xanthen-9-one belongs, are known to interact with a variety of biological targets, modulating several biological responses .
Mode of Action
Xanthones are known to exhibit a wide range of bioactivities, including α-glucosidase inhibition, anti-cancer activities, anti-alzheimer activities, and anti-inflammatory activities . The presence of different substituents at different positions on the xanthone structure can lead to a variety of pharmacological activities .
Biochemical Pathways
The biosynthesis of xanthones in plants involves the shikimate and the acetate pathways, which originate in plastids and endoplasmic reticulum, respectively . These pathways lead to the formation of an intermediate benzophenone, 2,3′,4,6-tetrahydroxybenzophenone
Pharmacokinetics
The compound’s molecular weight is 27510 , which could influence its bioavailability and pharmacokinetic properties.
Result of Action
Xanthones, in general, have been found to exhibit a multitude of biological activities, including α-glucosidase inhibition, anti-cancer activities, anti-alzheimer activities, and anti-inflammatory activities .
Action Environment
The action, efficacy, and stability of 3-Bromo-9H-xanthen-9-one could be influenced by various environmental factors. For instance, the compound is light-sensitive , which suggests that exposure to light could affect its stability and efficacy.
Eigenschaften
IUPAC Name |
3-bromoxanthen-9-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7BrO2/c14-8-5-6-10-12(7-8)16-11-4-2-1-3-9(11)13(10)15/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEKROUJUENOVKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(O2)C=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


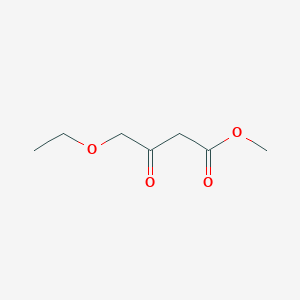
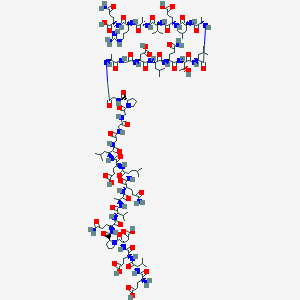
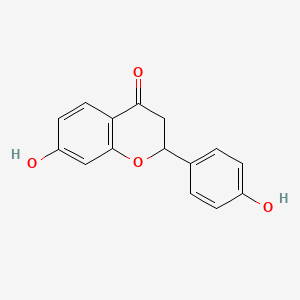
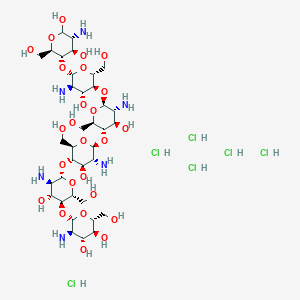



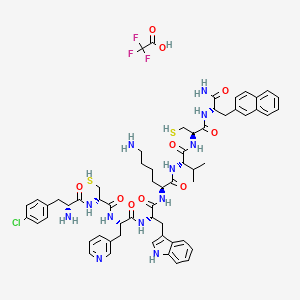

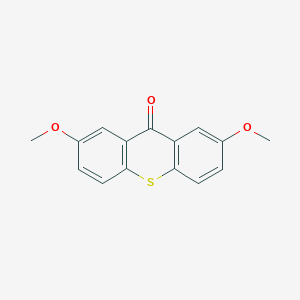
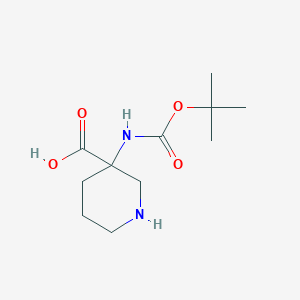
![6-hydroxy-3-(2-oxochromen-7-yl)oxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one](/img/structure/B3028972.png)
